molecular formula C23H19N3O3 B2467462 3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898420-14-9

3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No. B2467462
CAS RN: 898420-14-9
M. Wt: 385.423
InChI Key: MHTGTUDJVVVENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, also known as MOKBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOKBA is a benzamide derivative that has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Antihypertensive and Diuretic Potential

Research indicates that quinazoline derivatives, including compounds structurally similar to 3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, have been explored for their potential as diuretic and antihypertensive agents. A study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, finding significant diuretic and antihypertensive activities in rats, comparable to standard drugs like metolazone and prazosin (Rahman et al., 2014).

Antimicrobial Properties

Another aspect of scientific research on quinazoline derivatives is their antimicrobial activity. Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds showed potential as effective antimicrobial agents, expanding the scope of quinazoline derivatives in pharmaceutical applications (Habib et al., 2013).

Cancer Research and Tubulin Polymerization Inhibition

Quinazoline derivatives have also been studied for their antiproliferative activity against human cancer cells. Research involving methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound with a similar structure, showed promising results in inhibiting tubulin polymerization, which is crucial in cancer cell growth. This inhibition leads to cell cycle arrest and could be a potential avenue for developing new cancer therapies (Minegishi et al., 2015).

Sigma-2 Receptor Probing

In the field of neuropharmacology, similar compounds have been used to study sigma-2 receptors. A study involving N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) demonstrated its utility as a ligand for sigma-2 receptors, aiding in the understanding of these receptors' role in the brain and their potential therapeutic implications (Xu et al., 2005).

EGFR Inhibitors for Anticancer Properties

Quinazolinone derivatives have also been explored as epidermal growth factor receptor (EGFR) inhibitors. These compounds, including 3-methylquinazolinone derivatives, have shown enhanced antiproliferative activities against various tumor cells, indicating their potential as novel anticancer drugs. The ability of these compounds to induce apoptosis and arrest the cell cycle further highlights their significance in cancer research (Zhang et al., 2021).

properties

IUPAC Name

3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-24-21-12-4-3-11-20(21)23(28)26(15)18-9-6-8-17(14-18)25-22(27)16-7-5-10-19(13-16)29-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTGTUDJVVVENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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